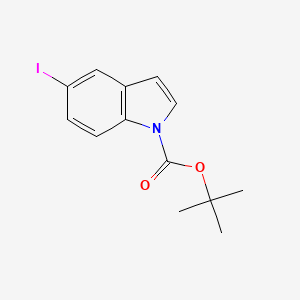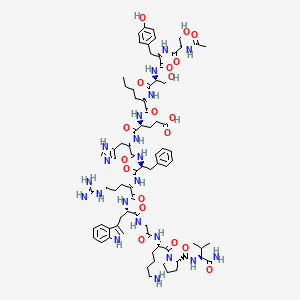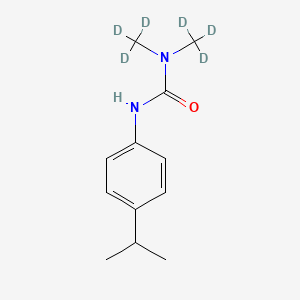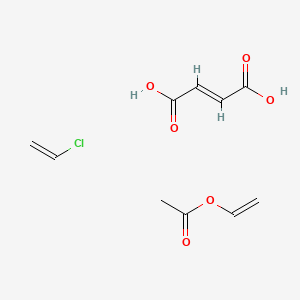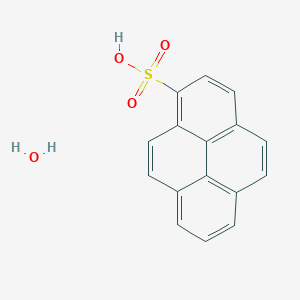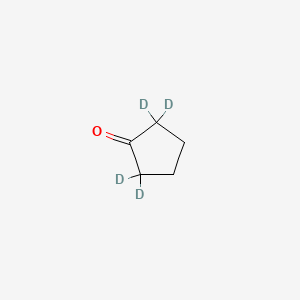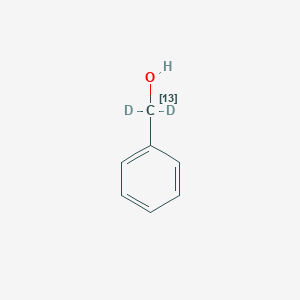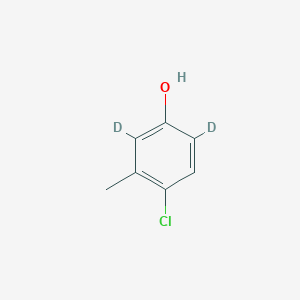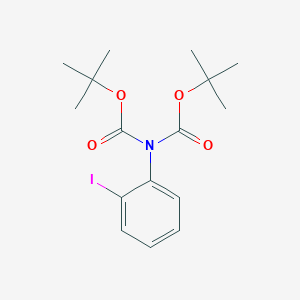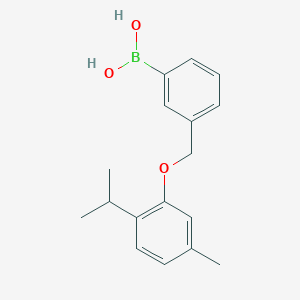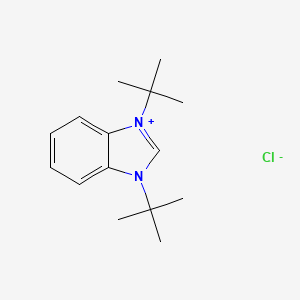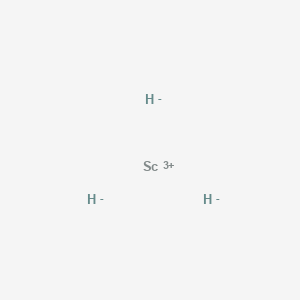
Scandium(III) hydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Scandium(III) hydride, also known as Scandane, is an unstable molecular chemical compound with the chemical formula ScH3 . It has been formed as one of a number of other molecular scandium hydride products at low temperature using laser ablation and identified by infrared spectroscopy . It is a quastrigonal planar molecule with three equivalent Sc-H bonds .
Molecular Structure Analysis
Scandium(III) hydride is a quastrigonal planar molecule with three equivalent Sc-H bonds . The equilibrium distance between Sc and hydrogen is 182.0 pm, and the bond angle is 119.2 degrees .Chemical Reactions Analysis
Scandium(III) hydride is unstable and has a low activation energy toward the conversion into trimeric clusters due to the electron-deficient nature of the monomer . In a systematic investigation of scandium hydrides with high hydrogen content, seven phases of scandium hydrides (ScH4, ScH6, ScH7, ScH8, ScH9, ScH10, and ScH12) were predicted, which are stable above 150 GPa .Physical And Chemical Properties Analysis
Scandium(III) hydride is a fairly soft metallic material that can dissolve a moderate concentration of hydrogen, no more than 0.89 wt% at 22 °C . If it contains more than 0.89% hydrogen at room temperature, it transforms into a face-centred cubic (FCC) structure, the δ-phase . It can dissolve considerably more hydrogen, as much as 4.29%, which reflects the upper hydrogen content of scandium hydride .科学研究应用
Rovibronic Spectrum Analysis
Scandium(III) hydride's electronic structure and molecular transitions are investigated, with a focus on scandium hydride's low-lying electronic states. This research helps in understanding the compound's molecular behavior and spectral properties (Lodi, Yurchenko, & Tennyson, 2015).
Structural Changes Under Pressure
Scandium trihydride undergoes a structural transition from a hexagonal to an fcc lattice under high pressure. This study reveals insights into the behavior of scandium hydrides under varying pressures, which is essential for applications in high-pressure physics and material science (Ohmura et al., 2007).
Potential Superconductivity Applications
Investigating high hydrogen content scandium hydrides, research predicts high superconducting transition temperatures in these compounds under high pressure. This opens avenues for their use in superconductivity research and applications (Ye et al., 2018).
Superconductivity and Electronic Structure
The electronic, vibrational, and superconducting properties of scandium hydrides under pressure are studied, highlighting their potential in superconducting material applications. The interaction between hydrogen and scandium atoms plays a crucial role in these properties (Wei et al., 2016).
Aqueous Chemistry and Biological Applications
Research in aqueous chemistry explores scandium(III) complexes for potential applications in nuclear medicine, highlighting the unique electronic configuration of scandium(III) and its implications in medical imaging (Vaughn, Koller, & Boros, 2021).
Coordination Chemistry
Scandium hydride's coordination chemistry is explored, particularly in creating dinuclear scandium hydride species. Such studies contribute to understanding scandium's chemical behavior and its potential in catalysis and materials chemistry (Halcovitch & Fryzuk, 2013).
Oxyhydride Chemistry
Research on scandium oxyhydride uncovers its potential as a candidate for hydrogen conductors, showcasing its unique structural properties under high pressure (Goto et al., 2017).
Hydride Transfer and Catalysis
Scandium-catalyzed reactions involving hydride transfer and cyclization are investigated, revealing its efficacy in organic synthesis and potential in pharmaceutical and chemical manufacturing (Zhu et al., 2019).
Scandium Recovery and Environmental Applications
Studies on extracting scandium(III) from aqueous solutions for environmental applications emphasize its significance in waste management and resource recovery, particularly in relation to industrial by-products (Onghena & Binnemans, 2015).
Ground and Excited States Analysis
Theoretical studies on scandium hydride's electronic structure provide a deeper understanding of its ground and excited states, essential for applications in molecular physics and quantum chemistry (Tabet, Adem, & Taher, 2021).
Potentiometric Sensors for Scandium
Development of potentiometric sensors for scandium detection highlights its growing importance in analytical chemistry, especially in high-tech fields and industrial process monitoring (Dehabadi et al., 2021).
安全和危害
Scandium(III) hydride should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
In the future, Scandium(III) hydride could be synthesized by compressing mixtures of ScH3 and H2 above 150 GPa . High superconducting transition temperatures are predicted for ScH6, ScH7, ScH9, ScH10, and ScH12, with superconducting transition temperatures (Tcs) of 120-169 K above 250 GPa . This could open up new possibilities for the use of Scandium(III) hydride in superconducting applications.
属性
IUPAC Name |
hydride;scandium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sc.3H/q+3;3*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHXCQDJROYWPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Sc+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Sc |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592549 |
Source


|
| Record name | Scandium hydride (ScH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.980 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scandium(III) hydride | |
CAS RN |
43238-07-9 |
Source


|
| Record name | Scandium hydride (ScH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

